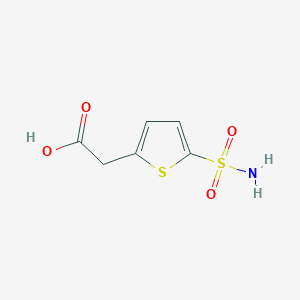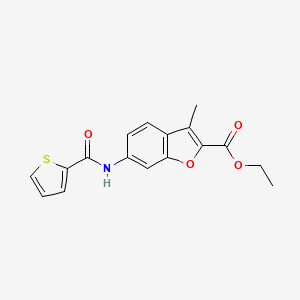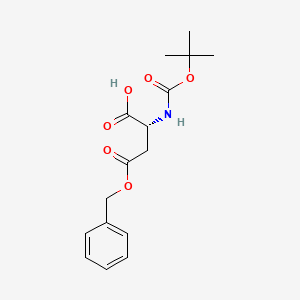![molecular formula C26H23N7O4 B2761250 3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 920378-64-9](/img/structure/B2761250.png)
3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment . They have been designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of such compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis
The molecular structure of such compounds is optimized using computational methods . The geometry optimization of the molecular structure of the studied compound is usually carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of dinucleophilic 5-amino-1,2,4-triazoles with 1,3-bifunctional dicarbonyl substrates . The reaction proceeds at room temperature by simply mixing reagents in a mortar followed by water extraction and recrystallization .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are usually studied using various techniques . The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds structurally related to the specified chemical, especially those incorporating triazole and chromene moieties, have been synthesized and evaluated for their antimicrobial properties. For instance, novel series of chromene molecules, including triazolopyrimidine and triazolochromenopyrimidine derivatives, have demonstrated promising antibacterial activities against various microorganisms. The structure-activity relationship studies of these compounds indicate a significant potential for the development of new antimicrobial agents (Okasha et al., 2016).
Anticancer and Anti-proliferative Activities
Research has also been conducted on the synthesis and evaluation of compounds with pyrimidine-piperazine-chromene and -quinoline conjugates for their cytotoxic activities against cancer cell lines. Some of these compounds showed better anti-proliferative activities compared to known drugs, indicating their potential as anticancer agents (Parveen et al., 2017).
Insecticidal Applications
Additionally, novel bioactive compounds incorporating sulfonamide-bearing thiazole moiety have been synthesized and evaluated as potential insecticidal agents. These compounds demonstrated potent toxic effects against certain pests, suggesting applications in agricultural pest management (Soliman et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and the DNA damage response .
Mode of Action
The compound binds to USP28, inhibiting its activity . This inhibition directly affects the protein levels of USP28, leading to changes in the cellular processes that it regulates .
Biochemical Pathways
The inhibition of USP28 affects several biochemical pathways. Most notably, it impacts the cell cycle, specifically the S phase, and the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . These changes can lead to the inhibition of cell proliferation and the induction of apoptosis .
Result of Action
The compound’s action results in significant anti-proliferative effects. It has been shown to inhibit the proliferation of various human cancer cell lines, including MGC-803, MCF-7, EC-109, PC-3, and Hela . In particular, it has demonstrated better antitumor activities than 5-fluorouracil against MGC-803 and Hela .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Compounds with similar triazolopyrimidine structures have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and dipole interactions with biological receptors .
Cellular Effects
Similar compounds have shown antitumor activities against several human cancer cell lines, including MGC-803, MCF-7, EC-109, PC-3, and Hela . These effects could be due to influences on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit the activity of certain enzymes, such as USP28 . This inhibition could lead to changes in gene expression and other cellular processes .
Propiedades
IUPAC Name |
3-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O4/c1-2-36-19-9-7-18(8-10-19)33-24-22(29-30-33)23(27-16-28-24)31-11-13-32(14-12-31)25(34)20-15-17-5-3-4-6-21(17)37-26(20)35/h3-10,15-16H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTAGZXTUQPJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopentyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2761173.png)
![4-(4-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2761176.png)
![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2761177.png)
![rac-(1r,5s)-4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B2761179.png)

![N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2761184.png)
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2761185.png)
![1-Phenyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B2761188.png)

